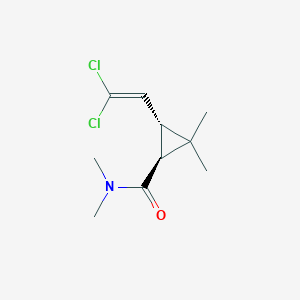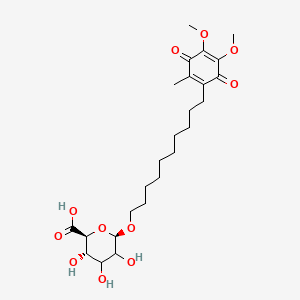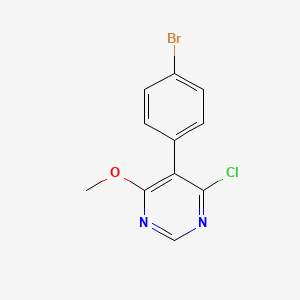
5-(4-Bromophenyl)-4-chloro-6-methoxypyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Bromophenyl)-4-chloro-6-methoxypyrimidine is a heterocyclic aromatic compound that features a pyrimidine ring substituted with bromine, chlorine, and methoxy groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Bromophenyl)-4-chloro-6-methoxypyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromoaniline, 4-chloro-6-methoxypyrimidine, and appropriate reagents.
Reaction Conditions: The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts. The reactions are typically carried out under reflux conditions to ensure complete conversion of reactants to the desired product.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction reactions can convert the compound to its corresponding amine derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used.
Major Products: The major products formed from these reactions include substituted pyrimidines, biaryl compounds, and various functionalized derivatives.
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Catalysis: It is used in catalytic processes to facilitate various organic transformations.
Biology and Medicine:
Pharmaceuticals: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Biological Probes: It is used as a probe in biochemical assays to study enzyme activities and protein interactions.
Industry:
Agrochemicals: The compound is explored for its potential use in the development of new pesticides and herbicides.
Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
作用機序
The mechanism of action of 5-(4-Bromophenyl)-4-chloro-6-methoxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activities by binding to the active site or allosteric sites, thereby modulating the biochemical pathways. In medicinal applications, it may interfere with cellular processes like DNA replication or protein synthesis, leading to its therapeutic effects.
類似化合物との比較
4-(4-Bromophenyl)-6-chloropyrimidine: Similar structure but lacks the methoxy group.
5-(4-Bromophenyl)-4-chloro-2-methoxypyrimidine: Similar structure with a different position of the methoxy group.
5-(4-Bromophenyl)-4-chloro-6-methylpyrimidine: Similar structure with a methyl group instead of methoxy.
Uniqueness: 5-(4-Bromophenyl)-4-chloro-6-methoxypyrimidine is unique due to the presence of the methoxy group at the 6-position, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in drug design and material science.
特性
分子式 |
C11H8BrClN2O |
|---|---|
分子量 |
299.55 g/mol |
IUPAC名 |
5-(4-bromophenyl)-4-chloro-6-methoxypyrimidine |
InChI |
InChI=1S/C11H8BrClN2O/c1-16-11-9(10(13)14-6-15-11)7-2-4-8(12)5-3-7/h2-6H,1H3 |
InChIキー |
HFQXNOCZRCIPKV-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=NC=N1)Cl)C2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


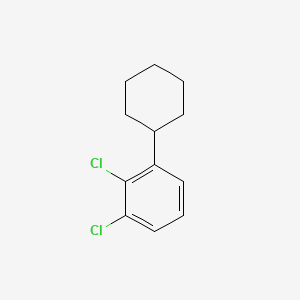
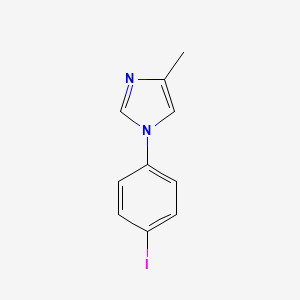
![2-[N-(carboxymethyl)-4-chloro-2-methylanilino]acetic acid](/img/structure/B13863371.png)
![N-[(1s)-2-Amino-1-(2,4-Dichlorobenzyl)ethyl]-5-[2-(Methylamino)pyrimidin-4-Yl]thiophene-2-Carboxamide](/img/structure/B13863379.png)
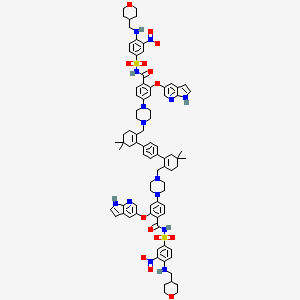
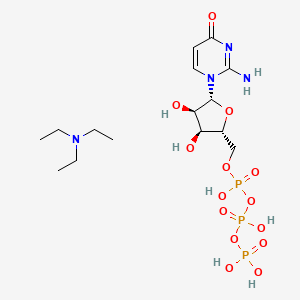

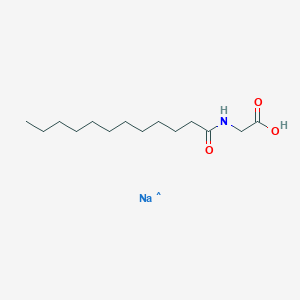
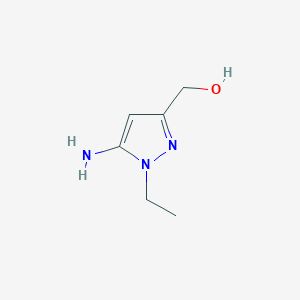
![Alpha,Alpha-[UL-13C12]Trehalose](/img/structure/B13863423.png)
![(1R,2R,5R,8R,9S,12S)-7,12-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid](/img/structure/B13863435.png)
